

# Superior Cross-Protection of Novel rBCG Vaccine Against Diverse Tuberculosis Strains

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | LB30057  |           |
| Cat. No.:            | B1674644 | Get Quote |

A new recombinant Bacille Calmette-Guérin (BCG) vaccine, ΔureC hly+ rBCG (rBCG), has demonstrated significantly enhanced protection against different strains of Mycobacterium tuberculosis (M.tb) in preclinical studies, outperforming the parental BCG (pBCG) vaccine. This guide provides a comparative analysis of the cross-protective efficacy of rBCG, detailing the experimental data and the underlying immunological mechanisms.

This novel vaccine is engineered to express listeriolysin O (Hly), a pore-forming protein from Listeria monocytogenes, and lacks the urease C gene ( $\Delta$ ureC) to optimize Hly activity.[1][2] This modification allows for the escape of mycobacterial antigens from the phagosome into the cytosol of antigen-presenting cells (APCs), leading to a more robust and comprehensive immune response.[1][2]

# Comparative Efficacy Against Different M. tuberculosis Strains

Studies in murine models have shown that rBCG provides superior protection against both the laboratory reference strain H37Rv and a hypervirulent clinical isolate from the Beijing/W lineage compared to the conventional BCG vaccine.[1][3]

### **Bacterial Load Reduction in Lungs**

The following table summarizes the reduction in bacterial burden in the lungs of vaccinated mice compared to unvaccinated controls following aerosol challenge with different M. tuberculosis strains.



| Vaccine Group   | Challenge Strain             | Mean Log10 CFU<br>Reduction (vs.<br>Naive) | Reference |
|-----------------|------------------------------|--------------------------------------------|-----------|
| ΔureC hly+ rBCG | M. tuberculosis<br>H37Rv     | ~2.5                                       | [1]       |
| Parental BCG    | M. tuberculosis<br>H37Rv     | ~1.5                                       | [1]       |
| ΔureC hly+ rBCG | M. tuberculosis<br>Beijing/W | ~2.0                                       | [1][3]    |
| Parental BCG    | M. tuberculosis<br>Beijing/W | ~0.5 (low to absent protection)            | [1]       |

## **Bacterial Load Reduction in Spleen**

The protective effect of rBCG was also evident in the spleen, indicating a reduction in bacterial dissemination.

| Vaccine Group   | Challenge Strain             | Mean Log10 CFU<br>Reduction (vs.<br>Naive) | Reference |
|-----------------|------------------------------|--------------------------------------------|-----------|
| ΔureC hly+ rBCG | M. tuberculosis<br>H37Rv     | ~2.0                                       | [1]       |
| Parental BCG    | M. tuberculosis<br>H37Rv     | ~1.0                                       | [1]       |
| ΔureC hly+ rBCG | M. tuberculosis<br>Beijing/W | ~1.5                                       | [1]       |
| Parental BCG    | M. tuberculosis<br>Beijing/W | Negligible                                 | [1]       |

## **Experimental Protocols**

The following is a detailed methodology for the key experiments cited in this guide.



Animal Model: Female BALB/c mice, 6-8 weeks old, were used in the vaccination and challenge studies.[1]

Vaccination Protocol: Mice were vaccinated subcutaneously with a single dose of 1 x 10<sup>6</sup> colony-forming units (CFU) of either  $\Delta$ ureC hly+ rBCG or parental BCG. A control group remained unvaccinated (naive).[1][3]

M. tuberculosis Challenge: One hundred and twenty days post-vaccination, mice were challenged via the aerosol route with approximately 200 CFU of either M. tuberculosis H37Rv or a clinical isolate of the M. tuberculosis Beijing/W genotype.[1][3]

Assessment of Protection: At 30 days post-challenge, mice were euthanized, and lungs and spleens were aseptically removed and homogenized. Serial dilutions of the homogenates were plated on Middlebrook 7H11 agar, and bacterial colonies were counted after 3-4 weeks of incubation at 37°C to determine the CFU per organ.[1]

# Immunological Mechanisms and Signaling Pathways

The enhanced efficacy of ΔureC hly+ rBCG is attributed to its ability to induce a more potent and balanced T-cell response.[1][4][5] The expression of Hly facilitates the delivery of mycobacterial antigens to the cytosol of dendritic cells, leading to enhanced cross-priming of CD8+ T cells and a robust CD4+ T cell response characterized by a combination of Type 1 (IFN-γ) and Type 17 (IL-17) cytokines.[1][4][5]

Furthermore, rBCG has been shown to stimulate the AIM2 (Absent in Melanoma 2) inflammasome, leading to the production of IL-1β and IL-18, and to induce autophagy in infected macrophages.[6][7] These processes contribute to a more effective innate immune response and better control of the mycobacterial infection.[6][7]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Increased vaccine efficacy against tuberculosis of recombinant Mycobacterium bovis bacille Calmette-Guérin mutants that secrete listeriolysin PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Increased vaccine efficacy against tuberculosis of recombinant Mycobacterium bovis bacille Calmette-Guérin mutants that secrete listeriolysin [jci.org]
- 3. JCI Increased vaccine efficacy against tuberculosis of recombinant Mycobacterium bovis bacille Calmette-Guérin mutants that secrete listeriolysin [jci.org]
- 4. Recombinant BCG ΔureC hly+ Induces Superior Protection Over Parental BCG by Stimulating a Balanced Combination of Type 1 and Type 17 Cytokine Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recombinant BCG ΔureC hly+ induces superior protection over parental BCG by stimulating a balanced combination of type 1 and type 17 cytokine responses PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Recombinant BCG ΔureC::hly Vaccine Targets the AIM2 Inflammasome to Induce Autophagy and Inflammation PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Superior Cross-Protection of Novel rBCG Vaccine Against Diverse Tuberculosis Strains]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674644#assessing-the-cross-protection-of-lb30057-against-different-m-tuberculosis-strains]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com